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Compound of Interest

Compound Name:
1-(2-Hydroxy-3-

methylphenyl)ethanone

Cat. No.: B1330291 Get Quote

A Technical Guide to 1-(2-Hydroxy-3-
methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone, is a compound of

interest in organic synthesis and medicinal chemistry. Its structural motif, a hydroxylated and

methylated acetophenone, serves as a versatile scaffold for the development of novel chemical

entities. This technical guide provides a comprehensive overview of its chemical identity,

physicochemical properties, a detailed synthetic protocol, and an exploration of the biological

activities of structurally related compounds, offering a valuable resource for professionals in

chemical and pharmaceutical research.

Chemical Identity
IUPAC Name: 1-(2-Hydroxy-3-methylphenyl)ethanone

Synonyms:

2'-Hydroxy-3'-methylacetophenone
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2-Acetyl-6-methylphenol

3-Methyl-2-hydroxyacetophenone

Physicochemical and Spectroscopic Data
The quantitative data for 1-(2-Hydroxy-3-methylphenyl)ethanone and its isomers are

summarized in the tables below. It is crucial to note that experimental data for the target

compound is limited, and therefore, data for its positional isomers are included for comparative

purposes.

Table 1: Physical Properties

Property Value Compound

Molecular Formula C₉H₁₀O₂
1-(2-Hydroxy-3-

methylphenyl)ethanone

Molecular Weight 150.17 g/mol
1-(2-Hydroxy-3-

methylphenyl)ethanone[1]

Boiling Point 140-142 °C at 18 mmHg
2'-Hydroxy-3'-

methylacetophenone[2]

Melting Point 45-48 °C
1-(2-Hydroxy-5-

methylphenyl)ethanone[3]

Melting Point 107-109 °C
1-(4-Hydroxy-3-

methylphenyl)ethanone[4]

Density 1.08 g/mL at 25 °C
2'-Hydroxy-4'-

methylacetophenone[5]

Table 2: Spectroscopic Data for Acetophenone Derivatives
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Data Type Key Features Compound

¹H NMR (CDCl₃)

δ (ppm): 2.62 (s, 3H), 3.91 (s,

3H), 6.96-7.01 (q, 2H), 7.45-

7.48 (m, 1H), 7.73-7.75 (q, 1H)

2-Methoxyacetophenone[6]

¹³C NMR (CDCl₃)

δ (ppm): 31.8, 55.4, 111.6,

120.5, 128.3, 130.3, 133.6,

158.9, 199.8

2-Methoxyacetophenone[6]

IR (Neat) Capillary Cell: Neat
2'-Hydroxy-3'-

methylacetophenone[2]

Mass Spectrum
Top Peak (m/z): 135; 2nd

Highest (m/z): 150

2-Hydroxy-5-

methylacetophenone[7]

Experimental Protocol: Synthesis via Fries
Rearrangement
The synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone can be achieved via the Fries

rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration

of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9]

High temperatures generally favor the formation of the ortho isomer.[8][10]

4.1 Materials and Reagents

o-Cresyl acetate

Anhydrous aluminum chloride (AlCl₃)

Nitrobenzene (solvent)

Ice

Concentrated hydrochloric acid (HCl)

Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

4.2 Procedure

Reaction Setup: In a clean, dry round-bottom flask, add o-cresyl acetate and nitrobenzene.

The flask is then placed in an ice bath to cool.

Addition of Catalyst: Slowly add anhydrous aluminum chloride to the cooled solution in small

portions with constant stirring. An excess of the Lewis acid is typically required as it

complexes with both the reactant and the product.[9]

Reaction Conditions: After the addition of the catalyst is complete, remove the ice bath and

heat the reaction mixture to a temperature range of 160-170 °C to favor the formation of the

ortho product.[10] Maintain this temperature and continue stirring for several hours.

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed

ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane.

Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic

layer over anhydrous sodium sulfate.

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the

crude product. The crude product can be further purified by column chromatography or

recrystallization to obtain pure 1-(2-Hydroxy-3-methylphenyl)ethanone.
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Biological Activities of Related Acetophenones
While specific biological activities for 1-(2-Hydroxy-3-methylphenyl)ethanone are not

extensively documented, studies on structurally similar compounds provide insights into its

potential pharmacological relevance.

Antimycobacterial Activity: 4'-Hydroxy-3'-methylacetophenone has been reported to exhibit

antimycobacterial activity. It is suggested to inhibit the growth of Mycobacterium tuberculosis

in vitro, potentially through binding to κ-opioid receptors.

Antioxidant Activity: As a phenolic volatile compound, 4'-Hydroxy-3'-methylacetophenone is

believed to possess potent antioxidant properties.[11]

Broad Pharmacological Profile: Other acetophenone derivatives, such as 2,4,6-Trihydroxy-3-

geranyl acetophenone (tHGA), have demonstrated a wide range of pharmacological effects,

including anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer activities.[12] The

mechanisms underlying these effects often involve the modulation of key signaling pathways

like AKT, JNK, and STAT3.[12][13]

Visualizations
6.1 Experimental Workflow for Synthesis
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Caption: Synthetic workflow for 1-(2-Hydroxy-3-methylphenyl)ethanone via Fries

Rearrangement.

6.2 Signaling Pathways Modulated by a Related Acetophenone
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Caption: Signaling pathways modulated by the related compound 2,4,6-Trihydroxy-3-geranyl

acetophenone.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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